molecular formula C12H18N2O2 B134071 4-(5-Hydroxypentoxy)benzenecarboximidamide CAS No. 97844-81-0

4-(5-Hydroxypentoxy)benzenecarboximidamide

Cat. No. B134071
CAS RN: 97844-81-0
M. Wt: 222.28 g/mol
InChI Key: LXWVMVSVUBHKJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(5-Hydroxypentoxy)benzenecarboximidamide involves complex organic reactions. For instance, the synthesis of azo-benzoic acids, which share a similar benzene core structure, was achieved using spectroscopic techniques such as 1H and 13C NMR, UV–VIS, and IR. These compounds were derived from their precursors, benzaldehydes, and their structures were confirmed through various spectroscopic methods and optimized using B3LYP density functional theory with a 6-31G(d) basis set . Although not directly related to the target compound, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure and conformational stability of compounds structurally similar to 4-(5-Hydroxypentoxy)benzenecarboximidamide have been studied using computational methods. For example, the conformational analysis of 4-hydroxy-2,5-dimethylphenyl-benzophenone revealed multiple barrier heights due to dihedral and hydroxyl rotations, with the computational results supporting the vibrational assignments from FT-IR and Raman spectroscopy . These findings suggest that similar computational and spectroscopic techniques could be employed to analyze the molecular structure of 4-(5-Hydroxypentoxy)benzenecarboximidamide.

Chemical Reactions Analysis

The chemical behavior of related compounds in different environments provides insight into potential reactions of 4-(5-Hydroxypentoxy)benzenecarboximidamide. For azo-benzoic acids, acid-base dissociation and azo-hydrazone tautomerism were observed, with the extent of these equilibria dependent on solvent composition and pH . This indicates that 4-(5-Hydroxypentoxy)benzenecarboximidamide may also exhibit similar reactivity under varying conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with benzene rings and functional groups can be quite diverse. For instance, coordination compounds of benzenepentacarboxylic acid demonstrated photoluminescent properties, which were closely related to their structural arrangements . This suggests that the physical and chemical properties of 4-(5-Hydroxypentoxy)benzenecarboximidamide could also be influenced by its specific molecular arrangement and could exhibit unique photoluminescent characteristics.

properties

IUPAC Name

4-(5-hydroxypentoxy)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-12(14)10-4-6-11(7-5-10)16-9-3-1-2-8-15/h4-7,15H,1-3,8-9H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWVMVSVUBHKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332430
Record name 4-[(5-Hydroxypentyl)oxy]benzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Hydroxypentoxy)benzenecarboximidamide

CAS RN

97844-81-0
Record name 4-[(5-Hydroxypentyl)oxy]benzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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